

Application Notes: Calcium Green-2 BAPTA AM for Studying Synaptic Activity

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Compound of Interest

Compound Name: Calcium Green BAPTA-2 AM

Cat. No.: B12394433

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium Green-2 BAPTA AM is a fluorescent indicator used for measuring intracellular calcium concentrations. It is particularly valuable for studying synaptic activity, where rapid and localized changes in calcium are fundamental to neurotransmission. As a member of the long-wavelength calcium indicator family, it offers advantages such as reduced cellular photodamage and less interference from cellular autofluorescence.^[1] This acetoxymethyl (AM) ester form is cell-permeant, allowing for straightforward loading into neuronal populations both in vitro and in vivo.^[2] Once inside the neuron, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. The fluorescence intensity of Calcium Green-2 increases significantly upon binding to Ca^{2+} , enabling the visualization of calcium dynamics associated with synaptic events.

Principle of Action: Calcium Green-2 is engineered with two fluorescent reporter groups. In the absence of calcium, these groups are believed to quench each other's fluorescence. Upon binding to calcium ions, a conformational change occurs that alleviates this quenching, resulting in a substantial increase in fluorescence emission. This mechanism gives Calcium Green-2 a larger dynamic range compared to its counterpart, Calcium Green-1. Its lower affinity for calcium makes it well-suited for measuring relatively high calcium concentrations, up to 25 μM .^[1]

Data Presentation

Quantitative data for Calcium Green-2 and related indicators are summarized below to facilitate experimental design.

Table 1: Spectroscopic and Chemical Properties of Calcium Indicators

Indicator	Excitation Max (nm)	Emission Max (nm)	Kd for Ca ²⁺ (nM)	Notes
Calcium Green-2	~506	~531	~575	Lower affinity, suitable for high Ca ²⁺ spikes. [1]
Calcium Green-1	506	531	190	More fluorescent at baseline Ca ²⁺ than fluo-3. [1] [3]
Fluo-2	490	515	290	Higher Ca ²⁺ affinity than Fluo-4. [4] [5]
Fluo-3	506	526	390	
Fluo-4	494	516	345	
Oregon Green 488 BAPTA-1	494	523	170	More efficiently excited by 488 nm lasers than Calcium Green-1. [1]
Fura-2	340/380	510	145	Ratiometric dye, allowing for more quantitative measurements.

Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, ionic strength).

Experimental Protocols

Protocol 1: In Vitro Loading of Neurons in Brain Slices or Cell Culture

This protocol is adapted for loading cultured neurons or acute brain slices with Calcium Green-2 AM.

Materials:

- Calcium Green-2 BAPTA AM
- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic F-127 (20% solution in DMSO)
- Artificial cerebrospinal fluid (ACSF) or appropriate physiological saline (e.g., Hanks' Balanced Salt Solution, HBSS), oxygenated with 95% O₂/5% CO₂ for brain slices.
- Probenecid (optional, to prevent dye extrusion)

Procedure:

- Stock Solution Preparation:
 - Prepare a 1-5 mM stock solution of Calcium Green-2 AM in anhydrous DMSO.
 - Briefly vortex to ensure complete dissolution.
 - For long-term storage, aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. AM esters are stable for several months under these conditions.[\[3\]](#)
- Loading Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the Calcium Green-2 AM stock solution.
 - Prepare the loading buffer by adding the Calcium Green-2 AM stock solution to the physiological saline to achieve a final concentration of 1-10 µM. The optimal concentration must be determined empirically.[\[1\]](#)

- To aid in dye solubilization, add Pluronic F-127 to the loading buffer for a final concentration of 0.02-0.04%.
- (Optional) If dye leakage is an issue, add probenecid to a final concentration of 1-2.5 mM.
- Cell Loading:
 - For cultured neurons, replace the culture medium with the prepared loading solution.
 - For acute brain slices, transfer the slices into a loading chamber containing oxygenated loading solution.[2]
 - Incubate for 30-60 minutes at room temperature or up to 37°C. Incubation should be performed in the dark to prevent phototoxicity and dye bleaching.[1][6] The optimal time and temperature may vary depending on the preparation.
- Washing and De-esterification:
 - After incubation, wash the cells or slices with fresh physiological saline (without the dye) to remove excess extracellular Calcium Green-2 AM.
 - Allow an additional 30 minutes for cellular esterases to completely cleave the AM ester group, which traps the dye inside the cells and renders it calcium-sensitive.[2]
- Imaging:
 - The preparation is now ready for imaging. Mount the coverslip or slice chamber on the microscope stage.
 - Use an appropriate filter set for fluorescein-based dyes (Excitation ~490-505 nm, Emission ~515-540 nm).
 - For studying synaptic activity, acquire images in a time-series (time-lapse) mode while stimulating the neurons electrically or with pharmacological agents.

Protocol 2: In Vivo Bulk Loading for Two-Photon Microscopy

This protocol is for loading a population of neurons in the intact brain for in vivo imaging.

Materials:

- Calcium Green-2 BAPTA AM
- Anhydrous DMSO
- Pluronic F-127 (20% solution in DMSO)
- Artificial cerebrospinal fluid (ACSF), sterile-filtered

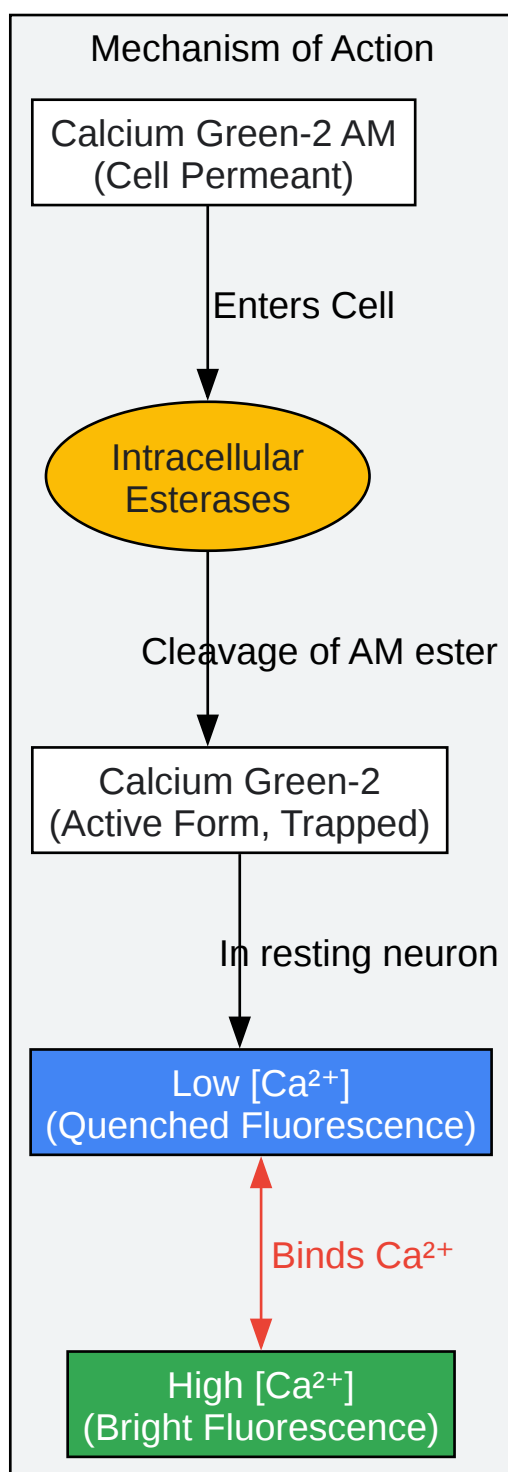
Procedure:

- Animal Preparation:
 - Anesthetize the animal and perform a craniotomy over the brain region of interest, creating a cranial window for imaging access.
- Dye Preparation:
 - Prepare a 1 mM stock solution of Calcium Green-2 AM by dissolving 50 µg in approximately 38 µL of DMSO. Add 2 µL of 20% Pluronic F-127. Vortex for 10-15 minutes to fully dissolve the dye.[\[2\]](#)
- Dye Loading (Pressure Injection):
 - Fill a fire-polished glass micropipette (tip diameter ~2-3 µm) with the dye solution.
 - Using a micromanipulator, carefully insert the pipette into the brain tissue to the desired depth.
 - Apply low, positive pressure (1-2 psi) for several minutes to eject the dye into the extracellular space, allowing it to diffuse and be taken up by surrounding neurons and glia.
- Incubation:

- Allow 1-2 hours for the dye to be loaded into the cells and for the AM ester to be cleaved. During this time, keep the craniotomy covered and moist with ACSF.
- Imaging:
 - Position the animal under the two-photon microscope.
 - Use an excitation wavelength appropriate for two-photon excitation of green fluorescent dyes (e.g., 900-920 nm).
 - Collect emitted fluorescence through a green channel filter (e.g., 500-550 nm).
 - Record neuronal calcium transients in response to sensory stimuli or spontaneous activity. Two-photon microscopy provides excellent spatial resolution and reduced scattering, making it ideal for deep tissue imaging.[\[7\]](#)[\[8\]](#)[\[9\]](#)

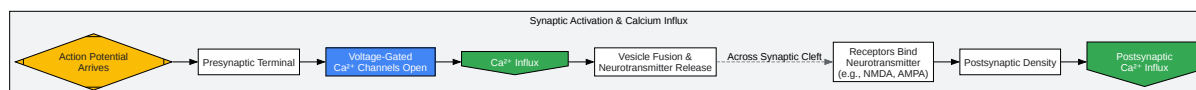
Visualizations

Signaling and Experimental Diagrams



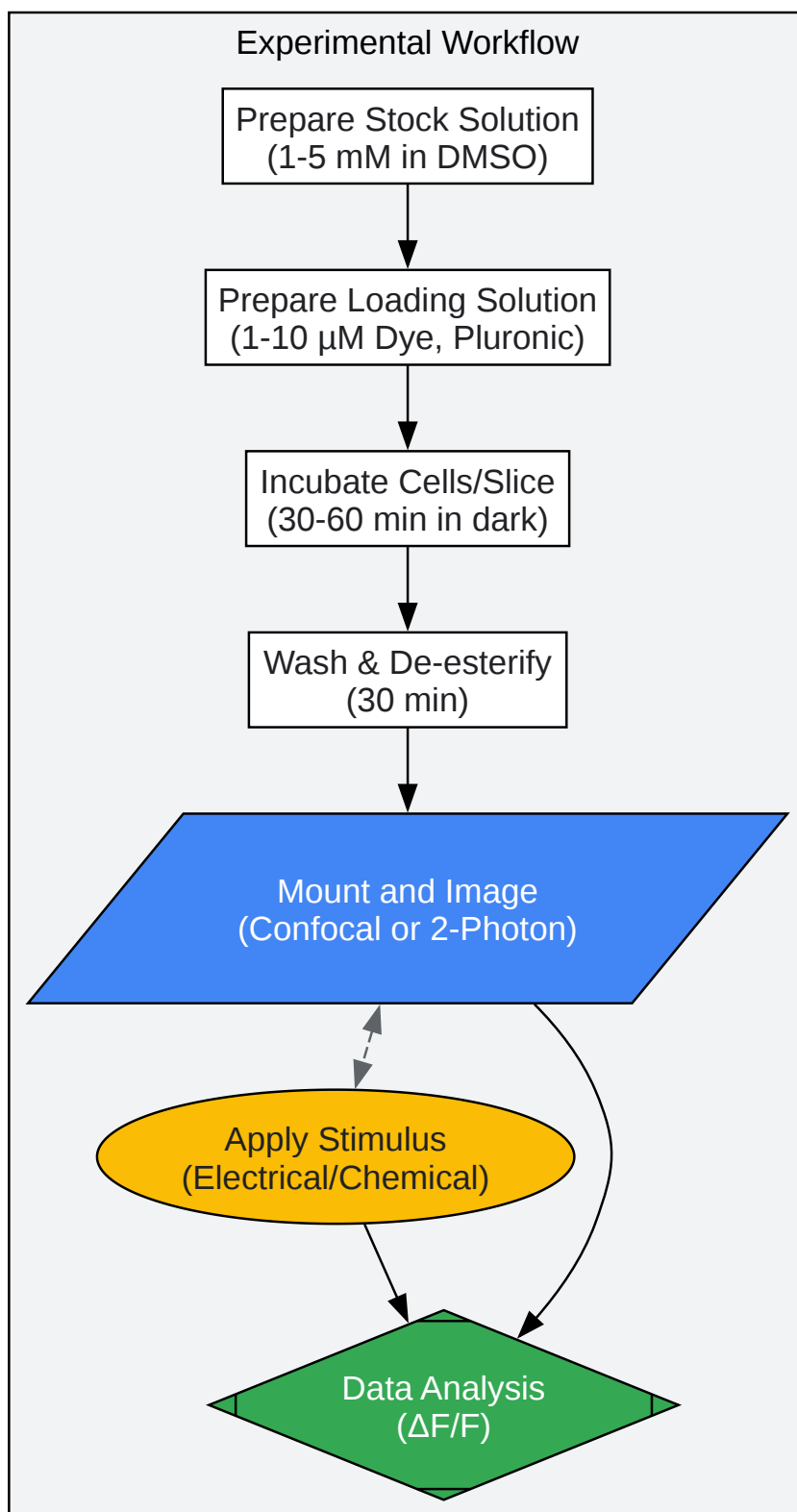
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Caption: Mechanism of Calcium Green-2 AM loading and calcium detection.



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Caption: Signaling pathway of synaptic transmission leading to calcium influx.



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Caption: General experimental workflow for calcium imaging with Calcium Green-2 AM.

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